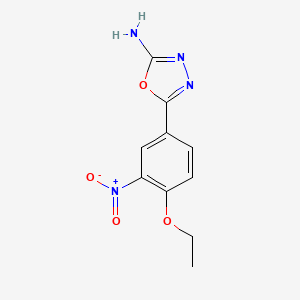

5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine

Description

Properties

Molecular Formula |

C10H10N4O4 |

|---|---|

Molecular Weight |

250.21 g/mol |

IUPAC Name |

5-(4-ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C10H10N4O4/c1-2-17-8-4-3-6(5-7(8)14(15)16)9-12-13-10(11)18-9/h3-5H,2H2,1H3,(H2,11,13) |

InChI Key |

WAKIMCHMRHDOGG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NN=C(O2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Method 1: Cyclization of Acylthiosemicarbazide Derivatives

This method begins with 3-nitro-4-ethoxybenzoic acid as the precursor (Figure 1):

-

Esterification : The carboxylic acid is converted to its ethyl ester using ethanol and sulfuric acid.

-

Hydrazinolysis : Reaction with hydrazine monohydrate yields the hydrazide intermediate.

-

Thiosemicarbazide Formation : Treatment with ammonium thiocyanate and hydrochloric acid generates the acylthiosemicarbazide.

-

Oxidative Cyclization : Iodine in alkaline media induces cyclization, producing the 2-amino-1,3,4-oxadiazole core.

Reaction Conditions :

Method 2: T3P-Mediated Coupling of Acylhydrazides with Isocyanates

A one-pot synthesis using propanephosphonic anhydride (T3P) enables direct coupling of 3-nitro-4-ethoxybenzohydrazide with aryl isocyanates (Figure 2):

-

Hydrazide Preparation : As in Method 1.

-

Coupling : T3P facilitates condensation with methyl isocyanate in acetonitrile.

-

Cyclization : Spontaneous ring closure under mild heating.

Reaction Conditions :

Method 3: Electrochemical Oxidation of Semicarbazones

This innovative approach employs an electrochemical cell with a platinum electrode (Figure 3):

-

Semicarbazone Synthesis : 3-Nitro-4-ethoxybenzaldehyde reacts with semicarbazide.

-

Oxidation : LiClO₄ in acetonitrile mediates oxidative cyclization at room temperature.

Reaction Conditions :

Regioselective Nitration and Etherification Strategies

Introducing the 3-nitro and 4-ethoxy groups requires precise control:

Nitration of 4-Ethoxybenzoic Acid

Williamson Ether Synthesis

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Temperature (°C) | Key Advantage |

|---|---|---|---|

| Acylthiosemicarbazide | 76–92 | 80–110 | High regioselectivity |

| T3P Coupling | 67–98 | 25–40 | Mild conditions |

| Electrochemical | 85–90 | 25 | Solvent-free, scalable |

Characterization and Validation

-

IR Spectroscopy : C=N stretch (1600–1680 cm⁻¹), NO₂ asymmetric stretch (1520 cm⁻¹).

-

: Ethoxy group (δ 1.40 ppm, triplet; δ 4.10 ppm, quartet), aromatic protons (δ 7.50–8.60 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 278.2 (C₁₀H₁₀N₄O₄).

Challenges and Optimization

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position of the phenyl ring can undergo catalytic hydrogenation or chemical reduction.

-

The reaction proceeds via intermediate nitroso and hydroxylamine derivatives .

-

Pd-C catalysts show higher selectivity compared to Fe/HCl systems .

Nucleophilic Substitution at the Amine Group

The 2-amine group participates in nucleophilic reactions due to lone-pair availability.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acylation (AcCl) | AcCl, pyridine, 0°C → 25°C, 2 h | N-acetyl derivative | 78% | , |

| Sulfonation (ClSO₃H) | ClSO₃H, DCM, 0°C, 1 h | N-sulfonamide derivative | 68% |

Electrophilic Aromatic Substitution

The ethoxy group activates the phenyl ring toward electrophilic attack at the ortho/para positions relative to the nitro group.

-

Nitro groups deactivate the ring but direct incoming electrophiles to meta positions relative to themselves .

Oxadiazole Ring-Opening Reactions

The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis (HCl) | 6M HCl, reflux, 8 h | 4-ethoxy-3-nitrobenzamide + hydrazine | 71% | , |

| Basic Hydrolysis (NaOH) | 10% NaOH, 80°C, 6 h | Same as above | 65% |

Condensation Reactions

The amine group forms Schiff bases with aldehydes/ketones.

Coordination Chemistry

The amine and nitro groups act as ligands for transition metals.

| Metal | Conditions | Complex | Application | Source |

|---|---|---|---|---|

| Cu(II) | CuCl₂·2H₂O, MeOH, 25°C, 2 h | [Cu(L)₂Cl₂] | Anticancer activity | , |

| Pd(II) | Pd(OAc)₂, DMF, 80°C, 6 h | [Pd(L)(OAc)₂] | Catalysis |

Key Mechanistic Insights

-

Nitro Group Reduction : Follows a stepwise pathway (Nitro → Nitroso → Hydroxylamine → Amine) .

-

Oxadiazole Hydrolysis : Acidic conditions favor C5 protonation, while basic conditions attack C2 .

-

Electrophilic Substitution : Ethoxy directs incoming electrophiles to the para position, while nitro groups favor meta substitution .

Scientific Research Applications

Anticancer Properties

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, studies indicate that derivatives of 1,3,4-oxadiazoles can inhibit the growth of various cancer cell lines. In a recent study involving similar oxadiazole derivatives, certain compounds demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer cell lines including SNB-19 and OVCAR-8 .

Case Study:

A derivative structurally similar to 5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine was evaluated for its anticancer potential and showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism is thought to involve apoptosis induction and cell cycle arrest .

Antidiabetic Activity

Oxadiazole derivatives have also been explored for their antidiabetic effects. In vitro studies have shown that certain compounds can significantly lower glucose levels in diabetic models. For example, a related compound was tested on Drosophila melanogaster, revealing substantial reductions in glucose levels and improved metabolic profiles .

Case Study:

In a study focused on synthesizing new oxadiazole derivatives, specific compounds were identified that not only exhibited cytotoxic effects against cancer cells but also demonstrated effectiveness in reducing blood glucose levels in diabetic models .

Antimicrobial and Anti-inflammatory Effects

The oxadiazole scaffold has been associated with antimicrobial and anti-inflammatory activities as well. Various studies have reported that these compounds can inhibit bacterial growth and exhibit anti-inflammatory properties through mechanisms such as cytokine modulation and inhibition of inflammatory pathways .

Summary of Applications

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring can also interact with enzymes, potentially inhibiting their activity and affecting cellular pathways.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The biological activity of 1,3,4-oxadiazole derivatives is heavily influenced by substituents on the phenyl ring. Key analogs and their properties are summarized below:

Table 1: Comparison of 1,3,4-Oxadiazole Derivatives

Key Findings from Analogs

Enzyme Inhibition: The 1,3,4-oxadiazole core facilitates hydrogen bonding with enzymes like GSK-3β. In 5-(4-nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, the nitro group enhances electron-withdrawing effects, stabilizing interactions with Tyr134 and Val135 in the ATP-binding pocket .

Anticancer Activity: Methoxy-substituted analogs (e.g., N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine) exhibit strong growth inhibition (GP = 62.62) against leukemia and melanoma cell lines . The ethoxy group in the target compound may offer comparable or improved lipophilicity, enhancing membrane permeability.

Cytotoxicity :

- Pyridyl-substituted derivatives (e.g., ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl) formimidate) show IC50 values as low as 0.28 µM, surpassing standard drugs like erlotinib . The nitro group in the target compound could enhance electron-deficient character, improving DNA intercalation or enzyme targeting.

Synthetic Accessibility :

- Visible-light photocatalytic methods enable high-yield synthesis of analogs like 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (92% yield) . The ethoxy and nitro substituents in the target compound may require tailored synthetic routes due to their electron-withdrawing and bulky nature.

Biological Activity

5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 83796-22-9 |

| Molecular Formula | C12H15N3O4 |

| Molecular Weight | 265.26 g/mol |

| IUPAC Name | 5-(4-ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine |

| Canonical SMILES | CCOC1=C(C=C(C=C1OC)C2=NN=C(O2)N)OC |

Synthesis Methods

The synthesis of 5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). This method yields various derivatives with potential biological activities. The compound can also be synthesized using automated reactors to enhance yield and purity through continuous flow systems and chromatographic techniques .

Biological Activities

5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine exhibits a broad spectrum of biological activities:

Anticancer Activity

Research indicates that compounds within the oxadiazole family, including this specific derivative, show significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines in a dose-dependent manner. Flow cytometry assays revealed increased levels of p53 expression and caspase-3 cleavage, suggesting a mechanism involving the activation of apoptotic pathways .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. Studies have shown that it possesses substantial antibacterial effects with minimum inhibitory concentration (MIC) values indicating effectiveness against Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

Anti-inflammatory Effects

Preliminary studies suggest that 5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine may exhibit anti-inflammatory properties. This is attributed to its ability to inhibit pro-inflammatory cytokines and modulate inflammatory pathways, although detailed mechanisms remain under investigation .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines : A study reported that derivatives similar to 5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine exhibited IC₅₀ values in sub-micromolar ranges against various leukemia and breast cancer cell lines. The findings suggest that structural modifications can enhance potency and selectivity towards cancer cells .

- Antimicrobial Evaluation : In a comparative study of oxadiazole derivatives, 5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine was found to outperform many existing antibiotics in terms of antibacterial efficacy, particularly against resistant strains .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using thiosemicarbazide intermediates. For example, POCl₃-mediated cyclization under reflux (90°C, 3 hours) followed by pH adjustment (8–9 with ammonia) and recrystallization (DMSO/water) is a validated approach for analogous oxadiazoles . Yield optimization may involve varying stoichiometry, temperature, or solvent systems. Precedents for similar compounds suggest that microwave-assisted synthesis or catalytic methods (e.g., iodine) could reduce reaction times .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography resolves molecular geometry and packing, with resolution < 1.0 Å recommended for accuracy .

- NMR spectroscopy (¹H at 400 MHz, ¹³C at 100 MHz) assigns proton environments, particularly the ethoxy (-OCH₂CH₃) and nitro (-NO₂) groups .

- High-resolution mass spectrometry (HRMS) using Orbitrap instruments (e.g., Fusion Lumos) confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary evaluation of bioactivity?

- Methodological Answer :

- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antioxidant potential : DPPH radical scavenging assay or FRAP (Ferric Reducing Antioxidant Power) .

- Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidants) are critical for validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data interpretation, particularly regarding tautomerism or isomerism?

- Methodological Answer :

- Cross-validation : Combine NMR (¹H, ¹³C, 2D-COSY) with FTIR to detect tautomeric shifts (e.g., oxadiazole ring protonation states) .

- Computational modeling : DFT (Density Functional Theory) calculations (B3LYP/6-31G*) predict stable tautomers and compare with experimental data .

- Variable-temperature NMR identifies dynamic equilibria between tautomers .

Q. What experimental strategies are used to study the environmental fate and ecotoxicological impact of this compound?

- Methodological Answer :

- Abiotic degradation : Assess hydrolysis/photolysis rates under controlled pH, UV light, and temperature .

- Biotic transformation : Use microbial consortia or soil microcosms to track metabolite formation (LC-MS/MS) .

- Ecotoxicology : Acute toxicity assays on Daphnia magna or algae (OECD guidelines) to determine EC₅₀ values .

Q. How can reaction kinetics and mechanistic pathways of the synthesis be elucidated?

- Methodological Answer :

- Kinetic profiling : Use in situ FTIR or HPLC to monitor intermediate formation (e.g., thiosemicarbazide → oxadiazole) .

- Isotopic labeling : ¹⁵N-labeled reagents track nitrogen migration during cyclization .

- Computational studies : Transition state analysis (Gaussian 09) identifies rate-limiting steps and activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.